ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ringThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or ammonium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles. These products can further undergo additional reactions to form more complex molecules .
Scientific Research Applications
Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-3-methyl-4-amino-5-pyrazolone: Contains a pyrazolone ring instead of a pyrazole ring.
Ethyl 5-amino-3-phenyl-1H-pyrazole-4-carboxylate: Similar structure but with a carboxylate group instead of an acetate group .
Uniqueness
Ethyl 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and phenyl groups on the pyrazole ring enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
ethyl 2-(5-amino-3-phenylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)9-16-12(14)8-11(15-16)10-6-4-3-5-7-10/h3-8H,2,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHVKAUCMSHWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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